molecular formula C17H24ClN3O2 B2411223 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide CAS No. 2411256-96-5

4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

Cat. No. B2411223
CAS RN: 2411256-96-5
M. Wt: 337.85
InChI Key: NUVFOHWNMAAREE-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide, also known as JNJ-40411813, is a novel and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various diseases, including pain, anxiety, and inflammation.

Mechanism of Action

4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide works by inhibiting the FAAH enzyme, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain, inflammation, and anxiety. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is its potency and selectivity for the FAAH enzyme. This makes it a useful tool for studying the role of endocannabinoids in pain, inflammation, and anxiety. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide. One area of interest is its potential use in the treatment of chronic pain. Another area of interest is its potential use in the treatment of anxiety disorders. Additionally, further research is needed to understand the long-term effects of this compound and its potential for drug development.

Synthesis Methods

The synthesis of 4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with 2-chloropropanoyl chloride to form 4-(2-chloropropanoylamino)benzoic acid. This compound is then reacted with N-methyl-N-(1-methylpiperidin-3-yl)amine to form this compound.

Scientific Research Applications

4-(2-Chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide has been extensively studied in preclinical models for its potential use in the treatment of pain, anxiety, and inflammation. In animal studies, this compound has been shown to reduce pain and inflammation and improve anxiety-like behaviors.

properties

IUPAC Name

4-(2-chloropropanoylamino)-N-methyl-N-(1-methylpiperidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-12(18)16(22)19-14-8-6-13(7-9-14)17(23)21(3)15-5-4-10-20(2)11-15/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVFOHWNMAAREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N(C)C2CCCN(C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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